molecular formula C18H28N4O6S B558535 Boc-D-glutamine CAS No. 61348-28-5

Boc-D-glutamine

Cat. No. B558535
CAS RN: 61348-28-5
M. Wt: 246,26 g/mole
InChI Key: WBIIPXYJAMICNU-CQSZACIVSA-N
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Description

Boc-D-glutamine is a D type stereoisomer of glutamine, which is one of the 20 amino acids encoded by the standard genetic code . It is an N-Boc-protected form of D-Glutamine . The Boc group is stable towards most nucleophiles and bases .


Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .


Molecular Structure Analysis

The molecular formula of Boc-D-glutamine is C10H18N2O5 . The InChI key is ZDXPYRJPNDTMRX-GSVOUGTGSA-N .


Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .


Physical And Chemical Properties Analysis

Boc-D-glutamine has a molecular weight of 246.26 . It appears as a white crystalline powder . It is soluble in water . The melting point is 117-119°C .

Safety And Hazards

Boc-D-glutamine should be handled with personal protective equipment/face protection . It should be stored in a well-ventilated place and the container should be kept tightly closed . Contact with skin, eyes, or clothing should be avoided . Ingestion and inhalation should also be avoided .

properties

IUPAC Name

(2R)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O5/c1-10(2,3)17-9(16)12-6(8(14)15)4-5-7(11)13/h6H,4-5H2,1-3H3,(H2,11,13)(H,12,16)(H,14,15)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVNYDCGZZSTUBC-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-glutamine

CAS RN

61348-28-5
Record name (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoylbutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
X Fu, Y Shang, S Chen, LM Dedkova, SM Hecht - Organic Letters, 2023 - ACS Publications
… Starting with the simplest structures, N-Boc-d-asparagine (1a) and N-Boc-d-glutamine (1b) were converted to their respective 3,5-dinitrobenzyl esters, and the crude products were …
Number of citations: 5 pubs.acs.org
JE Rivier, LH Lazarus, MH Perrin… - Journal of Medicinal …, 1977 - ACS Publications
… acid (3 M excess) was mediated by DCC (3 M excess) for periods varying from 45 to 120 min in CH2C12 with the exception of Boc-Arg(Tos), Boc-Asn(xanthyl), and Boc-D-glutamine-…
Number of citations: 132 pubs.acs.org
DJ SAUNDERS, D BRANDENBURG - 1981 - degruyter.com
Es wird über die Darstellung mit bindenden Proteinen. Weiterhin ließ sich zeieines photoreaktiven Analogons des Schweinein- gen, daß die photoreaktive Gruppe weder selbst sulins […
Number of citations: 8 www.degruyter.com
J Kang, S In, SJ Cho - Supramolecular Chemistry, 2007 - Taylor & Francis
For a synthetic receptor with an amide group, the amide groups are arranged through a space in a rigid and convergent manner. This has been achieved by incorporating amide groups …
Number of citations: 6 www.tandfonline.com
PS Portoghese, DL Larson, G Ronsisvalle… - Journal of medicinal …, 1987 - ACS Publications
… For the coupling of Boc-D-glutamine in la DCC in combination with HOBt was used to prevent nitrile formation. In the case of compounds 1, 2, and 2a N“-Fmoc-D-glutamic acid tert-butyl …
Number of citations: 33 pubs.acs.org
JP Blanc, ET Kaiser - Journal of Biological Chemistry, 1984 - ASBMB
… Chloromethylated, 1% cross-linked, styrene-divinylbenzene co-polymer (0.67 mmol Cl/g) was esterified using Boc-D-glutamine and anhydrous KF (16). By picric acid titration, the …
Number of citations: 49 www.jbc.org
L Rusconi, M Galantino - Journal of Chromatography A, 1992 - Elsevier
… 10% N-methylmorpholine in DCM; washing; double coupling in DCM or DMF for 1 h with the preformed symmetrical anhydride of the Boc-amino acid or, in the case of Boc-D-glutamine, …
Number of citations: 4 www.sciencedirect.com
SJ Hecker, ML Minich, K Lackey - The Journal of Organic …, 1990 - ACS Publications
… BOC-D-glutamine (Sigma; 2.01 g, 8.17 mmol) was dissolved in dryDMF (12 mL) under nitrogen. NaHCOa(1.77 g, 21.1 mmol) was … oven at 45 C, yielding 2.35 g of BOC-D-glutamine …
Number of citations: 62 pubs.acs.org
RA Houghten, CT Dooley, JR Appel - Bioorganic & medicinal chemistry …, 2004 - Elsevier
Highly active fluorescent compounds having kappa opioid activity were identified following the screening in a kappa-specific radioligand binding assay of a positional scanning …
Number of citations: 33 www.sciencedirect.com
P Bhingardeve, BR Madhanagopal… - The Journal of Organic …, 2020 - ACS Publications
… The synthesis of Cγ(R)-bm-PNA monomer 2 was done starting from d-glutamine 7, which was first protected at α-NH 2 by reaction with Boc 2 O to yield α-NH-Boc-d-glutamine 8 (…
Number of citations: 20 pubs.acs.org

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